molecular formula C15H21N B14639872 1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine CAS No. 56826-49-4

1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B14639872
CAS No.: 56826-49-4
M. Wt: 215.33 g/mol
InChI Key: GBJYQAUBYSCEDG-UHFFFAOYSA-N
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Description

1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with methyl groups and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylethylamine and 2,3-butanedione.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the tetrahydropyridine ring. This reaction is often catalyzed by acids or bases under controlled temperature and pressure conditions.

    Substitution Reactions:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs. Hydrogenation using catalysts like palladium on carbon is a typical method.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced. Halogenation and alkylation are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Methyl iodide or dimethyl sulfate for methylation.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Saturated tetrahydropyridine analogs.

    Substitution: Methylated or halogenated derivatives.

Scientific Research Applications

1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-Tetrahydropyridine: A simpler analog without the methyl and phenylethyl substitutions.

    2-Phenylethylamine: Shares the phenylethyl group but lacks the tetrahydropyridine ring.

    Methylated Pyridines: Compounds with similar methyl substitutions but different ring structures.

Uniqueness

1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern and the presence of both methyl and phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

56826-49-4

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

1,5-dimethyl-6-(2-phenylethyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C15H21N/c1-13-7-6-12-16(2)15(13)11-10-14-8-4-3-5-9-14/h3-5,7-9,15H,6,10-12H2,1-2H3

InChI Key

GBJYQAUBYSCEDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCN(C1CCC2=CC=CC=C2)C

Origin of Product

United States

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